1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane: is a chlorinated hydrocarbon compound. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used primarily as a solvent and in the production of various industrial chemicals. It is known for its high stability and resistance to degradation, making it useful in a variety of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane can be synthesized through the chlorination of ethane derivatives. The process typically involves the addition of chlorine to ethane or its derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where ethane or its derivatives are exposed to chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting product is then purified through distillation and other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated acetic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions. These reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines. The reactions are typically performed in polar solvents.
Major Products:
Oxidation: Chlorinated acetic acids and other oxidation products.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane is used as a solvent in various chemical reactions and processes. Its stability and resistance to degradation make it suitable for use in reactions that require harsh conditions.
Biology: In biological research, this compound is used as a solvent for extracting and purifying biological molecules. Its ability to dissolve a wide range of organic compounds makes it useful in various extraction processes.
Medicine: While not commonly used directly in medicine, the compound is used in the synthesis of pharmaceuticals and other medical compounds. Its stability and reactivity make it a valuable intermediate in the production of various drugs.
Industry: The compound is used in the production of industrial chemicals, including chlorinated solvents and other chlorinated hydrocarbons. It is also used in the manufacturing of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, leading to various biological effects. The exact pathways and molecular targets involved in these interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachloroethane: This compound is an isomer of 1,1,1,2-Tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane and has similar chemical properties. It is also used as a solvent and in the production of industrial chemicals.
1,1,1,2-Tetrachloroethane: Another isomer with similar applications and properties.
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and in the production of other chemicals.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high stability and resistance to degradation make it particularly useful in applications that require long-term stability and resistance to harsh conditions.
Eigenschaften
CAS-Nummer |
41284-12-2 |
---|---|
Molekularformel |
C4H2Cl8O |
Molekulargewicht |
349.7 g/mol |
IUPAC-Name |
1,1,1,2-tetrachloro-2-(1,2,2,2-tetrachloroethoxy)ethane |
InChI |
InChI=1S/C4H2Cl8O/c5-1(3(7,8)9)13-2(6)4(10,11)12/h1-2H |
InChI-Schlüssel |
ZHYAVWIJKVGASR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)(OC(C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.